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Compound of Interest

Compound Name: Hdac6-IN-27

Cat. No.: B15137087 Get Quote

An In-depth Examination of the Selective HDAC6 Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of Hdac6-IN-27, a potent and

selective inhibitor of Histone Deacetylase 6 (HDAC6). Tailored for researchers, scientists, and

professionals in drug development, this document details the chemical properties, biological

activity, relevant signaling pathways, and detailed experimental protocols associated with this

compound.

Chemical Structure and Properties
Hdac6-IN-27, also referred to as compound 8C in some literature, is a hydroxamate-based

inhibitor with a 1,3-diphenylureido scaffold. Its chemical and physical properties are

summarized below.

Property Value

IUPAC Name
N-hydroxy-4-(3-(4-

methoxyphenyl)ureido)benzamide

CAS Number 2758023-91-3

Molecular Formula C₁₅H₁₅N₃O₄

Molecular Weight 301.30 g/mol

SMILES String
O=C(C1=CC=C(NC(NC2=CC=C(OC)C=C2)=O)

C=C1)NO
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Biological Activity and Selectivity
Hdac6-IN-27 demonstrates potent inhibitory activity against HDAC6 with significant selectivity

over other HDAC isoforms, particularly the class I enzyme HDAC1. This selectivity is a critical

attribute for a therapeutic candidate, as it may reduce off-target effects. The compound has

also been shown to possess potent antiparasitic effects, specifically against Plasmodium

falciparum, the parasite responsible for malaria.[1]

Target Enzyme IC₅₀ (nM)

HDAC6 15.9

HDAC8 136.5

HDAC1 6180.2

Data compiled from publicly available sources.[1][2][3][4][5][6]

Signaling Pathways and Mechanism of Action
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role

in various cellular processes by deacetylating non-histone protein substrates. The inhibition of

HDAC6 by Hdac6-IN-27 is expected to modulate these pathways, which are implicated in

diseases ranging from cancer to neurodegenerative disorders and parasitic infections.

α-Tubulin Deacetylation and Microtubule Dynamics
One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin.

Acetylation of α-tubulin is associated with stable microtubules, while deacetylation by HDAC6

promotes microtubule dynamics. By inhibiting HDAC6, Hdac6-IN-27 increases α-tubulin

acetylation, leading to microtubule stabilization. This can impact cell motility, migration, and

intracellular transport.
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Caption: Hdac6-IN-27 inhibits HDAC6, leading to increased tubulin acetylation and reduced

cell motility.

Hsp90 Regulation and Protein Folding
HDAC6 also deacetylates the molecular chaperone Heat shock protein 90 (Hsp90). The

acetylation status of Hsp90 is critical for its chaperone activity, which is essential for the proper
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folding and stability of numerous client proteins, many of which are involved in cancer signaling

pathways. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and

promoting the degradation of its client proteins.
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Caption: Hdac6-IN-27 disrupts Hsp90 function, leading to client protein degradation.

Aggresome Pathway and Protein Degradation
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HDAC6 plays a vital role in the cellular response to misfolded protein stress through the

aggresome pathway. It recognizes and binds to ubiquitinated misfolded proteins and facilitates

their transport along microtubules to the aggresome for subsequent degradation by autophagy.

By modulating microtubule stability, Hdac6-IN-27 can impact this crucial protein quality control

mechanism.
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Caption: HDAC6 facilitates the clearance of misfolded proteins via the aggresome pathway.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of Hdac6-IN-27. These protocols are based on standard procedures and should be optimized

for specific laboratory conditions.

General Workflow for Synthesis and Evaluation

Chemical Synthesis

Biological Evaluation

Synthesis of Hdac6-IN-27 Purification (e.g., HPLC) Structural Characterization (NMR, MS)

In vitro HDAC Enzymatic Assay
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Click to download full resolution via product page

Caption: General workflow for the synthesis and biological evaluation of Hdac6-IN-27.

Chemical Synthesis of Hdac6-IN-27
The synthesis of Hdac6-IN-27 involves a multi-step process starting from commercially

available reagents. The key steps include the formation of a urea linkage followed by the

introduction of the hydroxamic acid moiety.

Step 1: Urea Formation: 4-aminobenzoic acid is reacted with 4-methoxyphenyl isocyanate in

a suitable solvent such as dichloromethane (DCM) at room temperature to yield 4-(3-(4-

methoxyphenyl)ureido)benzoic acid.

Step 2: Esterification: The resulting carboxylic acid is then esterified, for example, by reacting

with methanol in the presence of an acid catalyst like sulfuric acid, to produce methyl 4-(3-(4-

methoxyphenyl)ureido)benzoate.

Step 3: Hydroxamic Acid Formation: The ester is converted to the final hydroxamic acid by

reaction with hydroxylamine hydrochloride in the presence of a base such as sodium
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hydroxide in a solvent mixture like methanol and water.

Purification and Characterization: The final product is purified by recrystallization or column

chromatography. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass

spectrometry.

In Vitro HDAC Enzymatic Assay
This assay is used to determine the IC₅₀ values of Hdac6-IN-27 against different HDAC

isoforms. A fluorogenic substrate is typically used.

Materials:

Recombinant human HDAC1, HDAC6, and HDAC8 enzymes.

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

Developer solution containing a lysine developer and a pan-HDAC inhibitor like

Trichostatin A (TSA) to stop the reaction.

Hdac6-IN-27 dissolved in DMSO.

96-well black microplates.

Procedure:

Prepare serial dilutions of Hdac6-IN-27 in assay buffer.

In a 96-well plate, add the HDAC enzyme and the inhibitor at various concentrations.

Initiate the reaction by adding the fluorogenic substrate.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding the developer solution.

Incubate at room temperature for 15 minutes to allow for signal development.
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Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm

and emission at 460 nm).

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value

using a suitable software.

Antiparasitic Cell Viability Assay (SYBR Green I-based)
This assay is used to evaluate the efficacy of Hdac6-IN-27 against Plasmodium falciparum.

Materials:

Chloroquine-sensitive or resistant strains of P. falciparum.

Human erythrocytes (O+).

Complete RPMI 1640 medium supplemented with AlbuMAX II.

SYBR Green I nucleic acid stain.

Lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

Hdac6-IN-27 and control antimalarial drugs (e.g., chloroquine).

96-well microplates.

Procedure:

Maintain synchronized P. falciparum cultures at the ring stage.

Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

Add serial dilutions of Hdac6-IN-27 to a 96-well plate.

Add the parasite culture to each well and incubate for 72 hours under a gas mixture of 5%

CO₂, 5% O₂, and 90% N₂.

After incubation, add SYBR Green I in lysis buffer to each well.
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Incubate in the dark at room temperature for 1 hour.

Measure fluorescence using a microplate reader (excitation at ~485 nm and emission at

~530 nm).

Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against

the log of the inhibitor concentration.

Western Blot Analysis of Protein Acetylation
This method is used to assess the effect of Hdac6-IN-27 on the acetylation levels of its

substrates, such as α-tubulin and histones.

Materials:

Cell line of interest (e.g., a human cancer cell line or parasite culture).

Hdac6-IN-27.

Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors.

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3,

anti-Histone H3.

HRP-conjugated secondary antibodies.

SDS-PAGE gels and transfer membranes (e.g., PVDF).

Chemiluminescent substrate.

Procedure:

Treat cells with various concentrations of Hdac6-IN-27 for a specified time (e.g., 24

hours).

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the levels of acetylated proteins to the total

protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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